Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-
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Overview
Description
2’,3’-Dideoxy-5-pentyloxymethylcytidine is a synthetic nucleoside analog. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This modification makes it a valuable compound in antiviral research, particularly in the development of treatments for viral infections such as HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-pentyloxymethylcytidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The process begins with the protection of the ribonucleoside, followed by the formation of the xanthate derivative. The radical deoxygenation is then carried out using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-pentyloxymethylcytidine follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness. Enzymatic methods, such as the use of adenosine deaminase, are also employed to improve yields and reduce the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5-pentyloxymethylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2’,3’-Dideoxy-5-pentyloxymethylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Medicine: It is explored as a potential antiviral agent, particularly against HIV, due to its ability to inhibit reverse transcriptase.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethylcytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication. The compound targets the viral reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA .
Comparison with Similar Compounds
2’,3’-Dideoxy-5-pentyloxymethylcytidine is compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used in HIV treatment, but with different structural modifications.
Didanosine (ddI): Similar in its mechanism of action but differs in its chemical structure.
Zalcitabine (ddC): Shares a similar mode of action but has distinct structural features.
The uniqueness of 2’,3’-Dideoxy-5-pentyloxymethylcytidine lies in its specific structural modifications, which confer unique properties and potential advantages in antiviral therapy .
Properties
CAS No. |
133697-52-6 |
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Molecular Formula |
C15H25N3O4 |
Molecular Weight |
311.38 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C15H25N3O4/c1-2-3-4-7-21-10-11-8-18(15(20)17-14(11)16)13-6-5-12(9-19)22-13/h8,12-13,19H,2-7,9-10H2,1H3,(H2,16,17,20)/t12-,13+/m0/s1 |
InChI Key |
RIRCIPGYIBDDQN-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCOCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CCCCCOCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Origin of Product |
United States |
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